2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile

Description

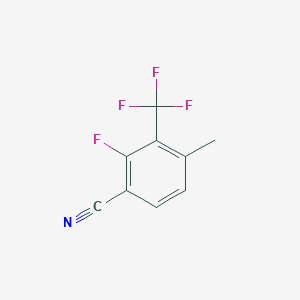

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzene ring substituted with a cyano group (-CN), a fluorine atom at position 2, a methyl group at position 4, and a trifluoromethyl (-CF₃) group at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s trifluoromethyl and cyano groups enhance its lipophilicity and metabolic stability, traits critical in drug design.

Properties

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOBJDNRODHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile can be achieved through several methods One common approach involves the reaction of 2-fluoro-4-methylbenzonitrile with trifluoromethylating agents under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized compounds.

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile with structurally related fluorinated benzonitriles, highlighting substituent positions, molecular properties, and applications:

Key Research Findings

Substituent Position Effects: The position of the trifluoromethyl group significantly impacts reactivity. For example, 2-Fluoro-4-(trifluoromethyl)benzonitrile (CF₃ at position 4) exhibits higher lipophilicity compared to 4-Fluoro-3-(trifluoromethyl)benzonitrile (CF₃ at position 3), influencing its utility in liquid crystal formulations .

Synthetic Utility :

- Compounds like 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS 101066-87-9) demonstrate the role of halogenation in cross-coupling reactions, a pathway likely applicable to the target compound for functionalization .

Commercial Availability :

- Many analogs, including 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS 146070-34-0), are produced industrially in China, reflecting their demand in agrochemical and pharmaceutical industries .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups often enhances the pharmacological properties of organic compounds, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, the fluorine atom can participate in hydrogen bonding and influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with enzymes or receptors.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related benzonitrile derivatives have shown promise against viral infections by inhibiting viral replication mechanisms. The substitution patterns on the aromatic ring significantly affect their potency against various viruses, including retroviruses .

Anticancer Properties

Compounds containing trifluoromethyl groups have been investigated for their anticancer activities. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have been shown to target specific kinases involved in cancer cell signaling pathways .

Case Study 1: Antiviral Efficacy

In a study focusing on a series of benzonitrile derivatives, one compound demonstrated an EC50 value of 0.20 μM against a specific viral target in MT-4 cells. This suggests that modifications similar to those in this compound could enhance antiviral efficacy .

Case Study 2: Anticancer Activity

Another investigation evaluated the cytotoxic effects of fluorinated benzonitriles on various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited significant growth inhibition, with IC50 values ranging from 5 to 15 μM across different cell types. These findings underscore the potential of fluorinated compounds in cancer therapy .

Table 1: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.